molecular formula C11H13N3O B3333114 (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine CAS No. 944903-41-7

(4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine

Cat. No. B3333114
CAS RN: 944903-41-7
M. Wt: 203.24
InChI Key: PFCDYFHUYFDMSC-UHFFFAOYSA-N
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Description

“(4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

Target of Action

A structurally similar compound, 4-methoxyamphetamine, is known to interact with several targets including theSodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

4-methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects . This suggests that (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.

Biochemical Pathways

Given its potential similarity to 4-methoxyamphetamine, it might influence theserotonergic and dopaminergic pathways , which are involved in mood regulation, reward, and motor control.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be investigated for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-9-4-2-8(3-5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCDYFHUYFDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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